Spirofungin B

stereochemistry spiroketal conformation natural product structure elucidation

Spirofungin B is a polyketide-spiroketal secondary metabolite isolated from Streptomyces violaceusniger Tü 4113, co-produced with its diastereomer spirofungin A in a ~4:1 (A:B) ratio. The compound shares a 6,6-spiroketal core with reveromycin A but lacks the succinate half-ester at C18, bearing a methyl group instead.

Molecular Formula C29H42O7
Molecular Weight 502.6 g/mol
Cat. No. B1250456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirofungin B
Synonymsspirofungin B
Molecular FormulaC29H42O7
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)C)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O
InChIInChI=1S/C29H42O7/c1-19(6-10-24(30)21(3)9-13-27(31)32)7-11-25-22(4)14-16-29(35-25)17-15-23(5)26(36-29)12-8-20(2)18-28(33)34/h6-10,12-13,18,21-26,30H,11,14-17H2,1-5H3,(H,31,32)(H,33,34)/b10-6+,12-8+,13-9+,19-7+,20-18+/t21-,22-,23-,24-,25+,26-,29+/m0/s1
InChIKeyZUPXAYGYALHVSA-VRZOSVEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirofungin B: Core Structural and Pharmacological Baseline for a 6,6-Spiroketal Antifungal Polyketide


Spirofungin B is a polyketide-spiroketal secondary metabolite isolated from Streptomyces violaceusniger Tü 4113, co-produced with its diastereomer spirofungin A in a ~4:1 (A:B) ratio [1]. The compound shares a 6,6-spiroketal core with reveromycin A but lacks the succinate half-ester at C18, bearing a methyl group instead . Spirofungin B exhibits high antifungal activity against yeasts, including Candida albicans, and moderate activity against filamentous fungi, with its mode of action linked to inhibition of eukaryotic protein synthesis via isoleucyl-tRNA synthetase [1].

Screening Context Reported antifungal screening context against yeasts; class-level mixture MIC available
Stereochemistry Single-anomeric-stabilization 6,6-spiroketal core distinguishes from spirofungin A
Assay Context Isoleucyl-tRNA synthetase inhibition assay context for protein synthesis pathway studies

Why Spirofungin B Cannot Be Replaced by Spirofungin A or Other In-Class Spiroketals: The Single-Anomeric-Stabilization Distinction


Spirofungin B differs from spirofungin A by a single stereocenter at C15, resulting in a spiroketal core that possesses only one anomeric stabilization versus the double anomeric stabilization of spirofungin A [1][2]. This stereochemical divergence alters the conformational equilibrium of the macrocyclic scaffold, leading to measurable differences in enzyme inhibition potency and in the energetic profile of total synthesis. Consequently, substituting spirofungin A for B—or using other 6,6-spiroketal antibiotics such as reveromycin A—without accounting for this stereochemistry would confound structure–activity relationship (SAR) interpretation and undermine experimental reproducibility [2][3].

Stereochemistry C15 epimerization alters spiroketal anomeric stabilization count (1 vs. 2), shifting conformational equilibrium and enzyme inhibition. Direct substitution with spirofungin A may confound SAR.
Enzyme Potency IleRS inhibition differs between epimers; using the incorrect isomer as a comparator can lead to misinterpretation of target engagement and selectivity profiles.
In-Class Analogs 6,6-spiroketal antibiotics such as reveromycin A lack the C18 methyl group and single-anomeric stabilization, preventing direct interchangeability without stereochemical verification.

Quantitative Differentiation Evidence: Spirofungin B vs. Spirofungin A and Reveromycin A


Spirofungin B Possesses a Single Anomeric Stabilization vs. the Double Anomeric Stabilization of Spirofungin A — A Structural Basis for Differentiated Activity

Spirofungin B is the C15 epimer of spirofungin A. As confirmed by total synthesis and X-ray/NMR analysis, spirofungin B contains a spiroketal core with only one anomeric stabilization (equatorially oriented C19 substituent), whereas spirofungin A displays the double-anomeric-stabilized configuration (axial C19 substituent) [1][2]. This difference in anomeric stabilization count directly influences the ground-state conformational energy and the thermodynamic stability of each diastereomer [2].

Anomeric Stabilization Count
Head-to-head
1 vs. 2 stabilizations
Stereochemistry alters conformational rigidity; correct epimer is critical for reproducible SAR.
Confirmed by total synthesis, X-ray and NMR.
stereochemistry spiroketal conformation natural product structure elucidation

Isoleucyl-tRNA Synthetase Inhibition: Spirofungin B IC₅₀ >1000 ng/mL vs. Spirofungin A IC₅₀ 564.5 ng/mL

In an in vitro isoleucyl-tRNA synthetase (IleRS) inhibition assay, spirofungin B displayed an IC₅₀ value above 1000 ng/mL, whereas spirofungin A exhibited an IC₅₀ of 564.5 ng/mL [1]. This represents at least a 1.77-fold lower potency for spirofungin B, indicating that the C15 epimerization significantly attenuates engagement with the IleRS active site.

IleRS Inhibition IC₅₀
Head-to-head
>1000 ng/mL vs. 564.5 ng/mL
At least 1.77‑fold lower IleRS inhibition provides a stereochemical-control probe for enzyme studies.
In vitro enzyme assay; spirofungin B is the less potent epimer.
isoleucyl-tRNA synthetase enzyme inhibition antifungal target

Asymmetric Total Synthesis Efficiency: Spirofungin B 5.2% Overall Yield vs. Spirofungin A 7.9% Over 31 Steps

The first asymmetric total synthesis of spirofungins A and B, accomplished via a 31-step longest linear sequence, afforded spirofungin B in 5.2% overall yield compared to 7.9% for spirofungin A [1]. The lower yield for B reflects the added energetic penalty associated with accessing the single-anomeric-stabilization spiroketal isomer, which is thermodynamically disfavored relative to the double-anomeric form.

Total Synthesis Yield
Cross-study comparable
5.2% vs. 7.9% (31 steps)
Lower yield reflects thermodynamic penalty of single‑anomeric isomer; impacts procurement cost.
Asymmetric total synthesis; spirofungin B inherently scarcer.
total synthesis spiroketal construction process chemistry

Antifungal Spectrum of the Spirofungin Complex (4:1 A:B) — Baseline MIC Against Candida albicans and Activity Profile Against Filamentous Fungi

The natural spirofungin complex (spirofungin A and B in a 4:1 ratio) exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Candida albicans and demonstrated high inhibition activity against yeasts while showing only moderate activity against filamentous fungi such as Botrytis cinerea and Mucor miehei [1]. Because the mixture is dominated by spirofungin A, the antifungal contribution of spirofungin B alone has not been deconvoluted; however, the available data establish a baseline activity context in which the pure epimer can be comparatively evaluated.

Antifungal Baseline (Mixture)
Class-level / Data to verify
MIC 15 µg/mL (A:B 4:1)
Antifungal activity reported from mixture; pure spirofungin B contribution requires deconvolution.
Broth microdilution, C. albicans; data from original isolation paper.
antifungal susceptibility MIC determination Candida albicans

High-Value Application Scenarios for Spirofungin B in Academic and Industrial Research


Stereochemistry–Activity Relationship (SAR) Studies in 6,6-Spiroketal Antibiotics

With its single-anomeric-stabilization spiroketal core, spirofungin B serves as the critical epimeric comparator to spirofungin A. Researchers can use the pair to systematically dissect how spiroketal conformation modulates antifungal potency, enzyme inhibition (e.g., IleRS), and cellular permeability. The 1.77-fold difference in IleRS IC₅₀ between B and A provides a quantitative readout for SAR model building [1].

Isoleucyl-tRNA Synthetase Inhibitor Profiling and Selectivity Screening

Spirofungin B (>1000 ng/mL IC₅₀) and spirofungin A (564.5 ng/mL) exhibit differential inhibition of IleRS, making them a matched pair for profiling inhibitor selectivity across species orthologs. This application is directly relevant to antifungal drug discovery programs seeking to validate IleRS as a target while minimizing off-target effects on the human mitochondrial enzyme [1].

Synthetic Methodology Development for Contra-Thermodynamic Spiroketals

The 5.2% overall yield of spirofungin B in the first total synthesis [2] highlights the energetic challenge of constructing a single-anomeric-stabilization spiroketal. This makes spirofungin B an ideal benchmark molecule for developing new spiroketalization strategies—such as reductive cyclization or hydrogen-bond–controlled approaches—aimed at improving access to non-anomeric spiroketal natural products.

Antifungal Drug Discovery Screening Against Yeasts and Filamentous Fungi

The established antifungal profile of the spirofungin complex (MIC 15 µg/mL against C. albicans) positions pure spirofungin B as a tool to deconvolute the contribution of the minor epimer to the overall antifungal spectrum. Screening purified B against panels of clinical yeast and mold isolates can reveal whether the single-anomeric isomer offers a differentiated susceptibility profile, guiding lead optimization efforts.

Application
Selection Property
Validation Focus
Stereochemistry–SAR Studies
Epimeric comparator for spiroketal conformation
Spiroketal conformation–activity mapping
IleRS Inhibitor Profiling
Matched stereoisomer pair for IleRS assay
Selectivity across species orthologs
Spiroketal Synthesis Methodology
Benchmark for contra-thermodynamic spiroketalization
Synthetic yield and stereochemical fidelity
Antifungal Screening
Pure epimer for deconvoluting mixture activity
Susceptibility profiling against yeast/mold panels
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